![molecular formula C8H7Br2F3N2S B2622420 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine CAS No. 339020-36-9](/img/structure/B2622420.png)
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C8H7Br2F3N2S and a molecular weight of 380.03 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a sulfanyl group attached to a 3,4-dibromo-3,4,4-trifluorobutyl chain. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 3,4-dibromo-3,4,4-trifluorobutyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .
化学反应分析
Types of Reactions
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation reactions produce sulfoxides or sulfones .
科学研究应用
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine has several applications in scientific research:
作用机制
The mechanism of action of 2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
相似化合物的比较
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Similar in structure but with a thiophene ring instead of a pyrimidine ring.
3,4-Dibromofuran-2(5H)-one: Contains a furan ring and similar bromine substitutions.
3,4-Dichlorobenzotrifluoride: Features a benzene ring with chlorine and trifluoromethyl substitutions.
Uniqueness
2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine is unique due to its specific combination of a pyrimidine ring with a 3,4-dibromo-3,4,4-trifluorobutyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development in various scientific fields .
属性
IUPAC Name |
2-(3,4-dibromo-3,4,4-trifluorobutyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F3N2S/c9-7(11,8(10,12)13)2-5-16-6-14-3-1-4-15-6/h1,3-4H,2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJNODBCPMGHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCC(C(F)(F)Br)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
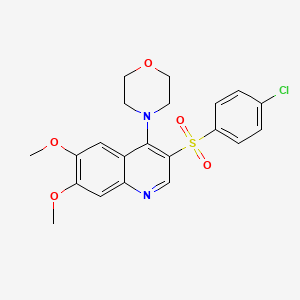
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate](/img/structure/B2622340.png)
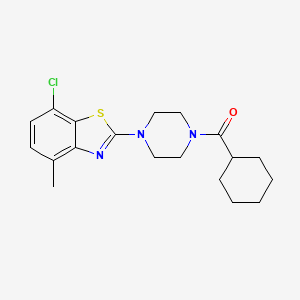
![3-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2622343.png)
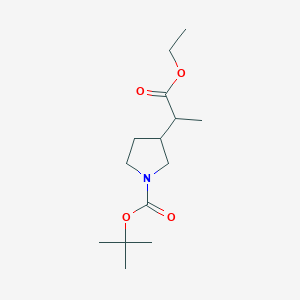
![tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2622347.png)
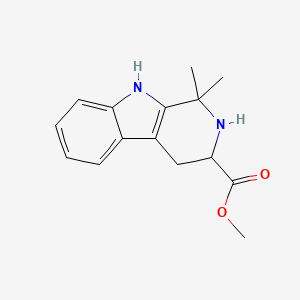
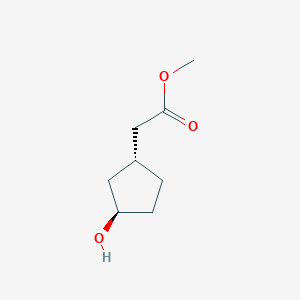
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2622352.png)
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)
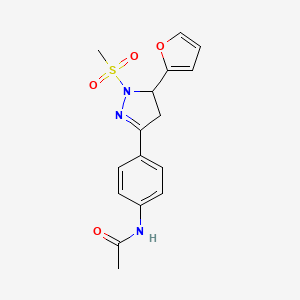
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)
![3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2622358.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2622360.png)
